molecular formula C5H5Cl2N3S B13467648 5-Chloro-2-(methylamino)-1,3-thiazole-4-carbonitrile hydrochloride

5-Chloro-2-(methylamino)-1,3-thiazole-4-carbonitrile hydrochloride

Cat. No.: B13467648
M. Wt: 210.08 g/mol
InChI Key: VYAGFSPMIHKXKI-UHFFFAOYSA-N
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Description

5-Chloro-2-(methylamino)-1,3-thiazole-4-carbonitrile hydrochloride is a chemical compound with a unique structure that includes a thiazole ring, a chloro substituent, and a methylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-(methylamino)-1,3-thiazole-4-carbonitrile hydrochloride typically involves the reaction of 2-amino-5-chlorothiazole with methylamine and a suitable cyanating agent under controlled conditions. The reaction is carried out in a solvent such as ethanol or methanol, and the product is isolated by crystallization or precipitation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The final product is typically purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-(methylamino)-1,3-thiazole-4-carbonitrile hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitrile group to an amine or other functional groups.

    Substitution: The chloro substituent can be replaced by other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or potassium thiocyanate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce primary amines.

Scientific Research Applications

5-Chloro-2-(methylamino)-1,3-thiazole-4-carbonitrile hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Chloro-2-(methylamino)-1,3-thiazole-4-carbonitrile hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-5-chlorobenzophenone
  • 5-Chloro-2-(methylamino)benzophenone
  • 2-Methylamino-5-chlorobenzophenone

Uniqueness

5-Chloro-2-(methylamino)-1,3-thiazole-4-carbonitrile hydrochloride is unique due to its specific combination of functional groups and the presence of a thiazole ring. This structure imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

Molecular Formula

C5H5Cl2N3S

Molecular Weight

210.08 g/mol

IUPAC Name

5-chloro-2-(methylamino)-1,3-thiazole-4-carbonitrile;hydrochloride

InChI

InChI=1S/C5H4ClN3S.ClH/c1-8-5-9-3(2-7)4(6)10-5;/h1H3,(H,8,9);1H

InChI Key

VYAGFSPMIHKXKI-UHFFFAOYSA-N

Canonical SMILES

CNC1=NC(=C(S1)Cl)C#N.Cl

Origin of Product

United States

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